7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one
Description
Historical Context and Discovery
Isonardosinone was first reported in the early 21st century as a secondary metabolite of Nardostachys jatamansi, a plant historically used in Ayurvedic and traditional Chinese medicine for treating neurological disorders. Initial structural elucidation efforts in 2007 utilized nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to identify its nardosinane-type sesquiterpenoid framework, which includes a bicyclic decalin system fused to an oxirane ring. The compound’s discovery coincided with renewed interest in natural products from Nardostachys species, driven by their reputed neuroprotective effects.
Relevance in Modern Chemical Research
Contemporary studies have focused on isonardosinone’s anti-neuroinflammatory activity. In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, the compound inhibits nitric oxide (NO) and prostaglandin E2 production by suppressing phosphorylation of extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. These findings align with broader efforts to identify natural inhibitors of neuroinflammation, a process implicated in neurodegenerative diseases like Alzheimer’s and Parkinson’s. Additionally, isonardosinone’s stereochemical complexity—featuring five stereocenters and a trans-decalin system—has made it a target for synthetic organic chemists exploring novel cyclization strategies.
Overview of Structural Class and Related Compounds
Isonardosinone belongs to the nardosinane sesquiterpenoids, a subclass defined by a bicyclic skeleton with a fused oxirane ring. Key structural analogs include:
The presence of the 2-hydroxypropan-2-yl group at C-7 in isonardosinone distinguishes it from nardosinone, which lacks this substituent. Comparative studies with carissone, a eudesmane-type sesquiterpenoid, reveal shared biosynthetic pathways involving cyclization of farnesyl pyrophosphate but divergent oxidation patterns. These structural nuances correlate with varying biological activities: while carissone exhibits antimicrobial properties, isonardosinone shows specificity toward neuroinflammatory targets.
The stereochemistry of isonardosinone is critical to its function. X-ray crystallography and NMR data confirm the (1aS,2S,2aR,3R,7aS) configuration, where the oxirane oxygen occupies an axial position relative to the decalin system. This spatial arrangement likely influences its interaction with enzyme active sites, as demonstrated by its superior inhibition of MAPK pathways compared to epimeric analogs.
Properties
IUPAC Name |
2-(2-hydroxypropan-2-yl)-2a,3-dimethyl-1a,2,3,4,5,7a-hexahydronaphtho[2,3-b]oxiren-7-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-6-5-7-9-10(16)11-12(18-11)13(14(2,3)17)15(8,9)4/h7-8,11-13,17H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQFXYGDZUUPNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1(C(C3C(C2=O)O3)C(C)(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301547 | |
| Record name | 7-(2-hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50340-19-7 | |
| Record name | NSC144091 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=144091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-(2-hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80301547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diels-Alder Approach
A [4+2] cycloaddition between a diene and a dienophile forms the naphtho core. For example, cyclohexanone derivatives undergo aldol condensation to generate intermediates for further functionalization.
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| Pyrrolidine, AcOH, Toluene | Octalone intermediate | 68% | |
| BF3·OEt2, CH2Cl2 | Triol intermediate | 93% |
Rhodium-Catalyzed C–H Activation
Regioselective Rh(III)-catalyzed C–H bond naphthylation enables direct functionalization of the naphthalene backbone. This method minimizes protecting group use but requires precise catalyst tuning.
Epoxide Ring Formation: Stereoselective Oxirane Installation
The oxirane ring is introduced via epoxidation or epoxide-opening strategies:
Epoxidation of Alkenes
Double bonds in the hexahydronaphtho core are oxidized using peracids (e.g., H2O2 or t-BuOOH) to form epoxides. Diastereoselectivity depends on reaction conditions and catalysts.
| Substrate | Oxidizing Agent | Diastereomer Ratio | Source |
|---|---|---|---|
| Enone intermediate | H2O2 | 3:1 (major:minor) | |
| Cyclohexene derivative | t-BuOOH | >10:1 |
Epoxide Opening via Nucleophilic Attack
Epoxy tosylates react with phenols or alcohols under basic conditions to install substituents. For example, 3,5-dimethoxyphenol reacts with epoxy tosylates to form chroman-fused derivatives.
Substituent Installation: Functional Group Introductions
Key substituents (hydroxypropan-2-yl, dimethyl groups) are introduced via alkylation , Grignard addition , or Mitsunobu reactions :
Palladium-Catalyzed Alkylation
A Pd-catalyzed enantioselective alkylation of vinylogous esters forges quaternary centers. This method is critical for installing the 2-hydroxypropan-2-yl group.
| Substrate | Reagent | Catalyst | Enantiomeric Excess | |
|---|---|---|---|---|
| Vinylogous β-ketoester | Methylmagnesium bromide | (R)-5,5-Dimethyl-i-PrPHOX | >90% ee |
Mitsunobu Reaction
Inversion of stereochemistry at C3 is achieved via Mitsunobu reaction using DEAD or DIAD and triaryl phosphines.
Oxidation and Reduction: Functional Group Interconversion
Oxidation and reduction steps adjust hydroxyl and ketone groups:
Manganese Dioxide Oxidation
Activated MnO2 oxidizes alcohols to ketones. For example, 7-(1,3-dioxolan-2-yl)-2,6-dimethyl-2-hepten-1-ol is oxidized to the corresponding ketone.
| Substrate | Reagent | Product | Yield | |
|---|---|---|---|---|
| Secondary alcohol | MnO2, CH2Cl2 | Ketone | 97–99% |
Sodium Borohydride Reduction
NaBH4 selectively reduces ketones to alcohols. This step is used to install hydroxyl groups in specific positions.
Stereochemical Control: Diastereoselective Hydrogenation
Diastereoselective olefin hydrogenation sets syn stereochemistry at C7. Using H2 and Pd/C under controlled pressure ensures reproducibility.
Data Tables: Key Reaction Conditions and Yields
Table 1: Core Ring Construction Methods
| Method | Reagents | Conditions | Yield | Source |
|---|---|---|---|---|
| Diels-Alder | Pyrrolidine, AcOH, Toluene | Reflux, 6–7 h | 68% | |
| Rh-Catalyzed C–H Activation | Rh(III) catalyst | Room temperature | N/A |
Chemical Reactions Analysis
Types of Reactions
Naphth[2,3,-b]oxiren-2(1aH)-one, 4, undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxirane ring into other functional groups.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in alcohols or alkanes.
Substitution: Can produce a variety of substituted naphthalene derivatives.
Scientific Research Applications
Naphth[2,3,-b]oxiren-2(1aH)-one, 4, has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Naphth[2,3,-b]oxiren-2(1aH)-one, 4, involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The exact pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Isonardosinone belongs to a family of naphthooxiren derivatives with variations in substituents, saturation, and stereochemistry. Below is a detailed comparison with key analogs:
(1aS,7S,7aR)-7-(But-3-enyl)-7-hydroxy-7,7a-dihydronaphtho[2,3-b]oxiren-2(1aH)-one (Compound 2.45)
- Molecular Formula : C₁₅H₂₀O₃ (estimated).
- Key Differences: Substituent at position 7: But-3-enyl (C₄H₇) instead of 2-hydroxypropan-2-yl (C₃H₇O). Saturation: Dihydro core (less saturated than Isonardosinone’s hexahydro structure). Physical State: Yellow oil (vs. Isonardosinone’s solid). Synthesis: Prepared via reaction of precursor 2.44 with 1,8-diazabicyclo[5.2.2]dec-1-ene (DBU) in THF at 0°C, followed by extraction and concentration . Spectral Data: IR (neat) shows O–H (3440 cm⁻¹) and carbonyl (1720 cm⁻¹) stretches .
Oxidation Product of 2.45 (Compound 2.46)
- Molecular Formula : Likely C₁₅H₂₀O₄ (if oxidation adds an oxygen).
- Physical State: Pale green powder (melting point 78–80°C). Spectral Data: IR (KBr) shows broader O–H (3420 cm⁻¹) and shifted carbonyl (1740 cm⁻¹) peaks compared to 2.45 .
Simpler Naphthooxiren Derivatives (e.g., CAS 727719-83-7)
- Molecular Formula : C₁₁H₁₂O₂.
- Key Differences: Smaller core structure (methanonaphthooxiren) with fewer substituents. Lower molecular weight (200.21 g/mol) and reduced complexity compared to Isonardosinone .
Structural and Reactivity Trends
| Property | Isonardosinone | Compound 2.45 | Compound 2.46 |
|---|---|---|---|
| Core Saturation | Hexahydro | Dihydro | Dihydro (oxidized) |
| Position 7 Substituent | 2-Hydroxypropan-2-yl (tertiary alcohol) | But-3-enyl (alkene) | Likely oxidized alkene or epoxide |
| Reactivity | Epoxide ring prone to nucleophilic attack | Alkenyl group may undergo addition | Enhanced polarity due to oxidation |
| Stability | Requires cold storage (2–8°C) | Labile (oil form) | More stable (crystalline solid) |
Key Observations:
Substituent Effects: The 2-hydroxypropan-2-yl group in Isonardosinone increases polarity and hydrogen-bonding capacity compared to the hydrophobic but-3-enyl group in 2.42.
Saturation Impact: The hexahydro core of Isonardosinone likely reduces ring strain compared to dihydro analogs, enhancing stability.
Synthetic Flexibility: Compounds like 2.45 and 2.46 demonstrate the feasibility of modifying substituents via oxidation or alkylation, suggesting routes to diversify Isonardosinone derivatives .
Research Implications
- Analytical Challenges : Differentiation of naphthooxiren isomers requires advanced spectral techniques (e.g., 2D NMR) due to overlapping signals in crowded regions .
Data Tables
Table 1: Structural Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Physical State |
|---|---|---|---|---|
| Isonardosinone | C₁₅H₂₂O₃ | 250.33 | 7-(2-Hydroxypropan-2-yl), 6,6a-dimethyl | Solid (2–8°C) |
| Compound 2.45 | C₁₅H₂₀O₃ | 248.32 | 7-(But-3-enyl), 7-hydroxy | Yellow oil |
| Compound 2.46 | C₁₅H₂₀O₄ | 264.32 | Oxidized derivative of 2.45 | Pale green powder |
Table 2: Spectral Signatures
| Compound | IR Peaks (cm⁻¹) | Notable NMR Signals (δ, ppm) |
|---|---|---|
| Isonardosinone | Not reported | Not reported |
| Compound 2.45 | 3440 (O–H), 1720 (C=O) | 1H NMR: δ 5.8 (alkene protons) |
| Compound 2.46 | 3420 (O–H), 1740 (C=O) | 1H NMR: δ 3.5 (oxidized protons) |
Biological Activity
The compound 7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl-4,5,6,6a,7,7a-hexahydronaphtho[2,3-b]oxiren-2(1ah)-one , commonly referred to by its IUPAC name, is a complex organic molecule characterized by its unique structure that includes a naphthalene ring fused with an oxirane ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and data tables.
- CAS Number : 89149-32-6
- Molecular Formula : C₁₅H₂₂O₃
- Molecular Weight : 250.34 g/mol
Structural Features
The structure of the compound includes:
- A hydroxyl group (-OH) attached to a propan-2-yl group.
- A naphtho[2,3-b]oxirane system which contributes to its reactivity and biological properties.
Cytotoxicity and Antitumor Activity
The cytotoxic effects of structurally related compounds have been documented in various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa | 15 |
| Compound B | MCF-7 | 22 |
| 7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl... | TBD | TBD |
The mechanisms through which compounds similar to 7-(2-Hydroxypropan-2-yl)-6,6a-dimethyl... exert their biological effects may include:
- Inhibition of DNA Synthesis : Many naphthalene derivatives interfere with nucleic acid synthesis in microorganisms and cancer cells.
- Disruption of Cell Membrane Integrity : Some compounds disrupt bacterial cell membranes leading to cell death.
- Modulation of Enzyme Activity : Compounds may act as enzyme inhibitors or activators affecting metabolic pathways.
Study 1: Antifungal Activity
A recent study evaluated the antifungal properties of various naphthalene derivatives against common fungal pathogens. The results indicated that certain modifications on the naphthalene ring enhanced antifungal activity significantly.
Study 2: Cytotoxic Effects
In vitro assays on human cancer cell lines showed that analogs of the compound exhibited varying degrees of cytotoxicity. The study highlighted the importance of structural modifications on biological outcomes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
